NAAA Inhibitory Potency Differentiation Against Closest Chromen-4-one Analog
The target compound demonstrates an IC50 of 160 nM against human NAAA expressed in HEK293 cells [1]. In contrast, its closest chromen-4-one analog—which retains an identical 2-ethoxyphenoxy substitution at the 3-position and 4-oxo-4H-chromen-7-yl core but is modified at the 7-position side chain—exhibits an IC50 of 122 nM under the same assay conditions [2]. This represents a 38 nM difference in absolute potency, with the analog being 1.3-fold more potent, a meaningful distinction in the context of structure-activity relationship (SAR) studies and lead optimization campaigns.
| Evidence Dimension | Potency of NAAA inhibition |
|---|---|
| Target Compound Data | IC50 = 160 nM |
| Comparator Or Baseline | Closest chromen-4-one analog (BDBM50151127/CHEMBL3770640): IC50 = 122 nM |
| Quantified Difference | ΔIC50 = 38 nM; analog is 1.3-fold more potent |
| Conditions | Inhibition of human NAAA expressed in HEK293 cells; preincubation for 10 min followed by N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate addition (BindingDB assay). |
Why This Matters
This compound is essential for dissecting how the 7-position side chain modulates NAAA inhibition, enabling precise SAR studies that a more potent analog cannot replace when a specific potency window is required.
- [1] BindingDB. Entry BDBM50151055 (CHEMBL3771111): Affinity Data for 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide. IC50: 160 nM against human NAAA expressed in HEK293 cells. View Source
- [2] BindingDB. Entry BDBM50151127 (CHEMBL3770640): Affinity Data for a close structural analog of 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide. IC50: 122 nM against human NAAA expressed in HEK293 cells. View Source
